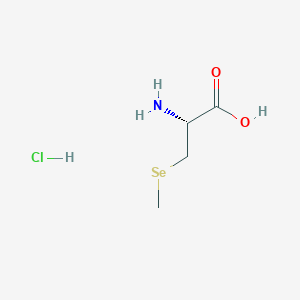

Se-(Methyl)selenocysteine hydrochloride

Description

Definition and Natural Occurrence in Biological Systems

Se-(Methyl)selenocysteine is an amino acid analog of S-methylcysteine, where the sulfur atom is substituted by a selenium atom. wikipedia.org Chemically, it is defined as 3-(methylselanyl)-L-alanine. wikipedia.org Unlike selenocysteine (B57510) and selenomethionine (B1662878), Se-(Methyl)selenocysteine is not incorporated into proteins, which means it is fully available for the synthesis of selenium-containing enzymes. hmdb.ca

This compound is naturally synthesized by a variety of plants. It is particularly abundant in species of the Allium genus (such as garlic and onions) and the Brassica genus (including broccoli and cabbage). wikipedia.orgcancer.gov In some selenium-accumulating plants, like those of the Astragalus genus, Se-(Methyl)selenocysteine can constitute a significant portion of the total selenium content. wikipedia.orgpurdue.edu It is also found in selenized yeast, which is Saccharomyces cerevisiae grown in a selenium-rich medium. wikipedia.org Higher animals are not capable of synthesizing Se-(Methyl)selenocysteine. hmdb.cahmdb.ca

The biosynthesis in plants involves the enzyme selenocysteine methyltransferase, which methylates selenocysteine. nih.gov This process is considered a detoxification mechanism in selenium-accumulating plants, as it prevents the nonspecific incorporation of selenoamino acids into proteins, which can be toxic. purdue.edunih.gov

Comparative Overview within Selenoamino Acid Research

The field of selenoamino acid research investigates several key compounds, with Se-(Methyl)selenocysteine holding a unique position. The primary organic selenium compounds studied in living organisms are selenocysteine (Sec) and selenomethionine (SeMet). nih.gov

| Characteristic | Se-(Methyl)selenocysteine (SeMSC) | Selenocysteine (Sec) | Selenomethionine (SeMet) |

|---|---|---|---|

| Protein Incorporation | Not incorporated into proteins. hmdb.ca | Incorporated into selenoproteins via a specific UGA codon. nih.govwikipedia.org | Can be nonspecifically incorporated in place of methionine. hmdb.ca |

| Primary Natural Sources | Garlic, onions, broccoli, Astragalus species, selenized yeast. wikipedia.orgcancer.gov | Synthesized in organisms for selenoprotein production. nih.gov | Grains, soybeans, and most dietary sources of selenium. hmdb.canih.gov |

| Metabolic Fate | Metabolized by β-lyase to methylselenol (CH3SeH). wikipedia.orgresearchgate.net | The active form of selenium in selenoenzymes. nih.gov | Can enter the transsulfuration pathway to be converted to selenocysteine. hmdb.ca |

| Role in Plants | Considered a non-protein amino acid; involved in selenium tolerance and detoxification. purdue.edunih.gov | An intermediate in the selenium metabolic pathway. nih.gov | Can be nonspecifically incorporated into plant proteins. nih.gov |

A key distinction in research is the metabolic pathway of these compounds. Se-(Methyl)selenocysteine is considered a precursor to methylselenol, a metabolite thought to be critical for some of selenium's biological activities. nih.govresearchgate.net In contrast, selenomethionine acts as a storage form of selenium and can be randomly incorporated into proteins in place of methionine, which is not the case for Se-(Methyl)selenocysteine. hmdb.ca Selenocysteine is unique as it is recognized as the 21st proteinogenic amino acid, specifically inserted into the polypeptide chain of selenoproteins during translation. nih.govnih.gov

Historical Context of Research on Se-(Methyl)selenocysteine

The study of selenium's importance in biological systems dates back several decades, with the discovery of its essentiality for mammals. Selenocysteine itself was identified by biochemist Thressa Stadtman in 1974. wikipedia.org Research into different forms of selenium naturally present in the food chain followed, leading to the identification of Se-(Methyl)selenocysteine in selenium-accumulating plants.

Initial research focused on understanding the metabolic pathways of various selenium compounds. hmdb.ca A significant turning point in the investigation of Se-(Methyl)selenocysteine came with studies in the 1990s that highlighted its potential as a notable chemopreventive agent. moleculardepot.com These findings spurred further research to differentiate its efficacy and mechanism of action from other selenium compounds like selenite (B80905) and selenomethionine. wikipedia.org For instance, studies demonstrated that Se-(Methyl)selenocysteine was more effective at inducing apoptosis in certain cancer cell lines compared to selenite. wikipedia.org This led to a greater focus on the speciation of selenium compounds in foods and supplements, recognizing that the specific chemical form of selenium, not just the total amount, is crucial for its biological effects. hmdb.ca Subsequent research has delved into the genetic and enzymatic basis of its synthesis in plants, such as the cloning of the selenocysteine Se-methyltransferase gene from broccoli. nih.gov

Properties

IUPAC Name |

(2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPVTFHGWJDSDV-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474695 | |

| Record name | Se-(Methyl)selenocysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863394-07-4 | |

| Record name | Se-(Methyl)selenocysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-(methylselanyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Se Methyl Selenocysteine

Chemical Synthesis Pathways for Se-(Methyl)selenocysteine

Synthesis from Chloroalanine Derivatives

A convenient and scalable method for synthesizing L-Se-methylselenocysteine involves the reaction of L-chloroalanine derivatives with a salt of methylselenol (CH₃SeM, where M can be sodium or potassium). justia.com This process can utilize L-chloroalanine methyl ester hydrochloride, L-chloroalanine hydrochloride, or L-chloroalanine itself as the starting material. justia.com For instance, L-chloroalanine methyl ester hydrochloride can be synthesized from L-serine methyl ester hydrochloride by reacting it with phosphorus pentachloride in a chloroform (B151607) solution. justia.com The subsequent reaction with methylselenol salt yields the desired Se-(Methyl)selenocysteine. This pathway is advantageous due to its straightforward nature and the availability of the starting materials. justia.com

Similarly, the synthesis of various Se-substituted selenocysteine (B57510) derivatives can be achieved by reacting β-chloroalanine with substituted phenylselenol compounds. acs.org These phenylselenol compounds are typically generated in situ by reducing the corresponding substituted diphenyl diselenides with a reducing agent like sodium borohydride. acs.org This approach allows for the introduction of a wide range of aromatic substituents on the selenium atom, creating a library of derivatives for further study. acs.org

| Starting Material | Reagent | Product | Reference |

| L-Chloroalanine methyl ester hydrochloride | Methylselenol salt (CH₃SeNa) | L-Se-methylselenocysteine | justia.com |

| L-Chloroalanine hydrochloride | Methylselenol salt (CH₃SeNa) | L-Se-methylselenocysteine | justia.com |

| L-Chloroalanine | Methylselenol salt (CH₃SeNa) | L-Se-methylselenocysteine | justia.com |

| β-Chloroalanine | Substituted phenylselenol | Se-Aryl-selenocysteine | acs.org |

Synthesis via β-Lactone Intermediates from N-(tert-butoxycarbonyl)-L-serine

Another significant synthetic route to L-Se-methylselenocysteine proceeds through a β-lactone intermediate derived from N-(tert-butoxycarbonyl)-L-serine (Boc-L-serine). justia.com In this multi-step process, L-serine is first protected with a tert-butoxycarbonyl (Boc) group. justia.comorgsyn.org The Boc-protected serine is then converted into its corresponding β-lactone. justia.com This reactive intermediate is subsequently opened by a nucleophilic attack from methylselenol or its salt. justia.com The final step involves the removal of the Boc protecting group to afford the target molecule, L-Se-methylselenocysteine. justia.com While this method can be lengthy and may involve expensive reagents and protecting groups, it offers a well-established pathway to the desired product. justia.com

| Step | Description | Reference |

| 1 | Protection of L-serine with a Boc group to form N-Boc-L-serine. | justia.comorgsyn.org |

| 2 | Conversion of N-Boc-L-serine to its β-lactone form. | justia.com |

| 3 | Reaction of the β-lactone with methylselenol or its salt. | justia.com |

| 4 | Removal of the Boc protecting group to yield L-Se-methylselenocysteine. | justia.com |

Nucleophilic Substitution Reactions in Selenocysteine Derivative Synthesis

The generation of the carbon-selenium bond in selenocysteine derivatives is predominantly achieved through nucleophilic substitution reactions. thieme-connect.com This broad category of reactions encompasses the methods described above, where a selenium nucleophile displaces a leaving group. For example, in the synthesis from chloroalanine, the selenolate anion acts as the nucleophile, and the chloride ion is the leaving group. justia.comacs.org

Synthesis of Alpha-Methylated Se-(Methyl)selenocysteine Derivatives (e.g., α-methylselenocysteine)

A significant challenge in the application of selenocysteine-containing peptides is their susceptibility to β-syn elimination reactions, particularly after oxidation of the selenol. nih.govnih.gov This process leads to the loss of selenium and inactivation of the peptide. nih.govnih.gov To overcome this limitation, researchers have developed strategies to synthesize α-methylated derivatives, such as α-methylselenocysteine ((αMe)Sec). nih.govnih.gov

One innovative approach to synthesizing (αMe)Sec involves the alkylation of an achiral methyl malonate with a selenium-containing alkylating agent. nih.govnih.gov The resulting seleno-malonate undergoes enzymatic hydrolysis, followed by a Curtius rearrangement, to produce a protected form of (αMe)Sec suitable for solid-phase peptide synthesis. nih.govnih.gov

Strategies for Enhanced Stability in Peptides

The primary motivation for synthesizing α-methylated selenocysteine derivatives is to enhance the stability of peptides. nih.govnih.gov By replacing the α-hydrogen with a methyl group, the pathway for β-syn elimination is blocked. nih.govnih.gov This structural modification prevents the degradation of the peptide and the loss of the crucial selenium atom, even under oxidative conditions. nih.govnih.gov Peptides incorporating (αMe)Sec have demonstrated superior stability compared to their native selenocysteine-containing counterparts. nih.govnih.gov This enhanced stability is critical for the development of robust peptide-based therapeutics and research tools. nih.gov

Racemization Processes for D- and L-Isomers

The production of racemic mixtures of Se-methylselenocysteine can be achieved from the enantiomerically pure L-isomer. justia.com A process for the racemization of L-Se-methylselenocysteine involves treating it with acetic acid in the presence of a small amount of benzaldehyde. justia.com This reaction is typically carried out at an elevated temperature, ranging from 20-100°C. justia.com Upon cooling the reaction mixture, the racemic DL-Se-methylselenocysteine precipitates and can be isolated by filtration. justia.com This method provides a straightforward way to access the D-isomer, which may be of interest for specific biochemical or pharmacological studies. justia.com

Biosynthetic Pathways and Accumulation in Biological Systems

Plant Biosynthesis of Se-(Methyl)selenocysteine

Plants absorb selenium primarily in the inorganic forms of selenate (B1209512) or selenite (B80905) from the soil. nih.gov Through the sulfur assimilation pathway, these inorganic forms are metabolized into selenoamino acids like selenocysteine (B57510) and selenomethionine (B1662878). nih.gov However, the nonspecific incorporation of these selenoamino acids into proteins can lead to toxicity. nih.gov Certain plants have evolved a detoxification strategy by converting these potentially toxic compounds into non-protein derivatives, a key one being Se-(Methyl)selenocysteine. nih.gov

The primary enzyme responsible for the synthesis of Se-(Methyl)selenocysteine is Selenocysteine Se-Methyltransferase (SMT). nih.gov This enzyme catalyzes the methylation of selenocysteine to form Se-(Methyl)selenocysteine. nih.gov This metabolic step is crucial for selenium tolerance in certain plants as it provides a "metabolic shunt" that prevents selenocysteine and selenomethionine from being incorporated into proteins, which can be toxic at high levels. nih.gov

The gene for SMT has been identified and cloned from several plants, including the selenium hyperaccumulator Astragalus bisulcatus and broccoli (Brassica oleracea). nih.gov Studies involving the overexpression of the SMT gene from A. bisulcatus in non-accumulator plants like Arabidopsis thaliana and Indian mustard (Brassica juncea) have demonstrated a significant increase in the plants' ability to accumulate Se-(Methyl)selenocysteine and its derivative, γ-glutamyl-Se-methylselenocysteine. nih.govnih.gov This genetic modification also conferred increased tolerance to high levels of selenite in the growth medium. nih.govnih.gov The SMT enzyme is primarily located within the chloroplasts, which is the main site of selenium assimilation in plants.

Members of the Allium (e.g., garlic, onions) and Brassica (e.g., broccoli, cabbage, kale) genera are well-known for their capacity to accumulate selenium, with a significant portion of this selenium being in the form of Se-(Methyl)selenocysteine, especially when grown in selenium-enriched conditions. wikipedia.orgmdpi.compurdue.edu In some cases, as much as 80% of the total selenium in these plants can be Se-(Methyl)selenocysteine. wikipedia.org For instance, Se-enriched garlic has been reported to contain 73% of its selenium as γ-glutamyl-Se-methylselenocysteine, a derivative of Se-(Methyl)selenocysteine. umass.edu

The concentration of Se-(Methyl)selenocysteine can vary significantly depending on the plant species and the level of selenium exposure. When grown in selenium-enriched medium, some Brassica and Allium species can accumulate between 0.1 to 2.8 µmol/g dry weight of Se-(Methyl)selenocysteine or its γ-glutamyl derivative. purdue.edu Studies have shown that biofortification of Brassica sprouts, including broccoli, cauliflower, and cabbage, leads to a significant synthesis of Se-(Methyl)selenocysteine without negatively impacting the levels of other beneficial compounds like glucosinolates. nih.gov

Table 1: Accumulation of Se-(Methyl)selenocysteine (SeMSCys) and Total Selenium in Various Plant Species Under Selenium Supplementation

| Plant Species | Selenium Treatment | Total Se Concentration (in tissue) | SeMSCys Concentration / % of Total Se | Source |

|---|---|---|---|---|

| Arabidopsis thaliana (transgenic, SMT over-producing) | 20 µM selenite | 2.4 µmol/g dry weight | 43% of extractable Se | purdue.edu |

| Brassica juncea (Indian mustard, transgenic, SMT over-producing) | 50 µM selenite | Not specified | ~57-84% of extractable Se | nih.gov |

| Brassica juncea (Indian mustard, wild-type) | 50 µM selenite | Not specified | ~10% of extractable Se | nih.gov |

| Brassica oleracea var. italica (Broccoli) | 40 µM selenate | ~1200 µg/g dry weight | ~1 µmol/g fresh weight | nih.gov |

| Brassica oleracea var. italica (Broccoli) | 40 µM selenite | ~130 µg/g dry weight | <8% of that in selenate-treated plants | nih.gov |

| Allium sativum (Garlic, Se-enriched) | Not specified | 296 µg/g | 73% as γ-glutamyl-Se-methylselenocysteine | umass.edu |

| Allium species (general, Se-enriched) | Not specified | 68–1355 mg/kg | Se-methylselenocysteine is the major form | nih.gov |

| Lentinula edodes (Shiitake mushroom) | 20 µg/mL selenite in medium | Not specified | 120 µg/g dry mass | nih.gov |

The chemical form of selenium available to plants significantly influences the biosynthesis and accumulation of Se-(Methyl)selenocysteine. nih.gov Studies on broccoli have shown that treatment with selenate leads to a dramatic up-regulation of the BoSMT gene expression and, consequently, high levels of Se-(Methyl)selenocysteine accumulation. nih.gov In contrast, plants treated with selenite showed only a slight increase in BoSMT transcript levels and produced significantly less Se-(Methyl)selenocysteine. nih.gov

When broccoli plants were treated with 40 µM selenate, they accumulated high levels of Se-(Methyl)selenocysteine, reaching nearly 1 µmol per gram of fresh weight. nih.gov However, plants treated with the same concentration of selenite produced less than 8% of the Se-(Methyl)selenocysteine found in the selenate-treated plants. nih.gov Furthermore, a combined treatment of selenate and selenite was found to reduce the production of Se-(Methyl)selenocysteine compared to treatment with selenate alone, suggesting a negative effect of selenite on its synthesis. nih.gov This difference is likely due to the different uptake and metabolic pathways of selenate and selenite in plants.

Microbial Biosynthesis and Transformation of Selenium Compounds

Microorganisms, including bacteria and fungi, are integral to the biogeochemical cycling of selenium and are capable of transforming selenium compounds. In selenized yeast (Saccharomyces cerevisiae), Se-(Methyl)selenocysteine is produced, although a specific selenocysteine methyltransferase has not been identified, suggesting it may be a result of a promiscuous reaction by another enzyme. wikipedia.org

The fungus Lentinula edodes (shiitake mushroom) has been shown to biosynthesize Se-(Methyl)selenocysteine when cultured in a selenium-enriched medium. The concentration of this compound increased from undetectable levels to 120 µg/g of dry mycelial mass when the medium was supplemented with 20 µg/mL of sodium selenite. nih.gov This suggests that, similar to plants, the synthesis of Se-(Methyl)selenocysteine serves as a mechanism to manage excess selenium. nih.gov

In bacteria, the expression of the plant-derived BoSMT gene in E. coli conferred increased tolerance to both selenate and selenite. nih.gov This demonstrates that the enzymatic machinery for producing Se-(Methyl)selenocysteine can be functionally expressed in prokaryotic systems and provide a protective effect against selenium toxicity. nih.gov

Se-(Methyl)selenocysteine as an Intermediate in Broader Selenoamino Acid Metabolism

Se-(Methyl)selenocysteine is not just an endpoint for selenium detoxification but also serves as a crucial intermediate in the metabolism of other selenoamino acids. It is considered a more direct precursor to the active metabolite methylselenol (CH₃SeH) compared to selenomethionine. nih.gov The conversion of Se-(Methyl)selenocysteine to methylselenol is catalyzed by the enzyme β-lyase. wikipedia.org Methylselenol is a key molecule that can then be further metabolized to hydrogen selenide (B1212193) (H₂Se), a central intermediate for the synthesis of selenoproteins. wikipedia.orgnih.gov

In contrast, selenomethionine is first metabolized through a transsulfuration pathway to generate selenocysteine, which can then be converted to hydrogen selenide. nih.gov This makes the pathway from Se-(Methyl)selenocysteine to methylselenol and hydrogen selenide more direct. nih.gov Furthermore, Se-(Methyl)selenocysteine is not incorporated into proteins in place of methionine, which means it is fully available for the synthesis of other selenium-containing compounds. Studies in rats have shown that Se-(Methyl)selenocysteine is efficiently converted to trimethylselenonium (B1202040), a urinary excretion product, suggesting a metabolic pathway involving methylselenol. nih.gov This highlights its role as a readily metabolizable source of selenium that can be directed towards either excretion or the synthesis of essential selenoproteins. nih.govnih.gov

Metabolic Fate and Biotransformation Mechanisms

In Vivo Metabolic Transformations of Se-(Methyl)selenocysteine (Non-Human)

In non-human models, Se-(Methyl)selenocysteine (MeSeCys) is readily absorbed and metabolized. Unlike selenomethionine (B1662878), which can be non-specifically incorporated into proteins in place of methionine, MeSeCys is not incorporated into proteins. This makes it fully available for the synthesis of crucial selenium-containing enzymes.

Studies in rats have shown that organic selenium compounds like MeSeCys are converted into hydrogen selenide (B1212193) (H₂Se), a key intermediate that is then methylated to form excretory metabolites. preprints.org The primary pathway for MeSeCys metabolism involves its conversion to methylselenol. wikipedia.orgresearchgate.netnih.gov

Enzymatic Conversion to Methylselenol (CH₃SeH) and Hydrogen Selenide (H₂Se)

The initial and most significant step in the biotransformation of MeSeCys is its conversion to methylselenol (CH₃SeH). This reaction is catalyzed by the enzyme selenocysteine (B57510) β-lyase (or a similar β-lyase). wikipedia.orgresearchgate.netnih.gov This enzyme cleaves the C-Se bond at the β-position of MeSeCys. preprints.org

Further metabolism involves the demethylation of methylselenol to produce hydrogen selenide (H₂Se). researchgate.netnih.gov Research has shown that this demethylation can occur directly through a hydrolytic attack on the methyl group of methylselenol, yielding selenide and methanol (B129727). nih.gov The resulting hydrogen selenide is a central hub in selenium metabolism, serving as a precursor for the synthesis of selenoproteins. researchgate.net

In vitro studies using liver supernatants have demonstrated the efficient conversion of MeSeCys to methylselenol and subsequently to selenide. nih.gov When both selenomethionine and MeSeCys were incubated, only MeSeCys was significantly decreased, with a corresponding production of selenite (B80905) (the oxidized form of selenide), indicating the prominence of the β-lyase pathway for MeSeCys metabolism. nih.gov

Significance of Methylselenol as a Proximal Metabolite

Methylselenol (CH₃SeH) is considered a critical and proximal metabolite of Se-(Methyl)selenocysteine. researchgate.netnih.gov Its significance lies in its high biological activity. Methylselenol has been identified as a key player in the chemopreventive effects associated with selenium supplementation. nih.govnih.govresearchgate.netnih.gov

The generation of methylselenol is a more direct process from MeSeCys compared to selenomethionine. nih.gov This metabolite can then be either demethylated to hydrogen selenide for selenoprotein synthesis or further methylated for excretion. nih.gov The redox activity of methylselenol and its potential effects on cellular signaling pathways underscore its importance in selenium's biological functions. nih.gov

Interaction with Broader Selenium Metabolic Pathways

The pathway of MeSeCys to methylselenol and then to hydrogen selenide represents a crucial route for dietary selenium to be incorporated into a biologically usable form for selenoprotein synthesis. researchgate.netnih.gov This pathway bypasses the potential for non-specific incorporation into proteins, which can occur with selenomethionine.

Role in Selenium Excretion Pathways (e.g., Methylated Forms)

Methylselenol that is not converted to hydrogen selenide can be further methylated to form dimethyl selenide ((CH₃)₂Se) and trimethylselenonium (B1202040) ((CH₃)₃Se⁺). nih.gov These methylated forms are the primary excretory products of selenium. preprints.orgnih.gov Dimethyl selenide is volatile and can be excreted through the breath, while trimethylselenonium is a water-soluble compound primarily excreted in the urine. nih.gov This methylation pathway serves as a detoxification mechanism, preventing the accumulation of potentially toxic levels of selenium. nih.gov

Table 1: Key Enzymes and Metabolites in Se-(Methyl)selenocysteine Metabolism

| Precursor | Enzyme | Key Metabolite | Subsequent Metabolite |

|---|---|---|---|

| Se-(Methyl)selenocysteine | Selenocysteine β-lyase | Methylselenol (CH₃SeH) | Hydrogen Selenide (H₂Se) |

| Methylselenol | Demethylase | Hydrogen Selenide (H₂Se) | Selenoproteins |

| Methylselenol | Methyltransferase | Dimethyl selenide ((CH₃)₂Se) | Trimethylselenonium ((CH₃)₃Se⁺) |

Enzymatic and Biochemical Interactions

β-Lyase Mediated Cleavage of Se-(Methyl)selenocysteine

Se-(Methyl)selenocysteine serves as a substrate for pyridoxal (B1214274) 5'-phosphate-dependent enzymes known as β-lyases. nih.gov The enzymatic action of β-lyase on Se-(Methyl)selenocysteine catalyzes a β-elimination reaction. nih.govclinpgx.org This cleavage of the C-Se bond results in the formation of methylselenol (CH₃SeH), pyruvate, and ammonia. clinpgx.orgwikipedia.orgnih.gov This metabolic conversion is considered a critical step, as the product, methylselenol, is a volatile and highly reactive methylated selenium compound believed to be a primary active metabolite. nih.govsigmaaldrich.comresearchgate.net

The activity of β-lyase towards selenocysteine (B57510) Se-conjugates, including Se-(Methyl)selenocysteine, shows significant variation across different tissues in both rats and humans. clinpgx.org In studies with rat tissues, the highest rates of β-elimination were observed in the kidney, followed by the liver. clinpgx.org Other organs such as the brain, spleen, heart, intestines, thyroid, and lung exhibited much lower activity. clinpgx.org Interestingly, while rat hepatic β-lyase activities were found to be 4 to 25 times lower than in the rat kidney, studies with human tissue showed that hepatic β-lyase activity was 2 to 5 times higher than in the human kidney. clinpgx.org In rat liver, the β-elimination of these substrates appears to be exclusively catalyzed by the enzyme kynureninase. clinpgx.org

| Substrate | Enzyme Class | Reaction Type | Products | Key Active Metabolite |

|---|---|---|---|---|

| Se-(Methyl)selenocysteine | β-lyase | β-elimination | Methylselenol, Pyruvate, Ammonia | Methylselenol |

Kynurenine (B1673888) Aminotransferase 1 (KYAT1/CCBL1) Activity in Se-(Methyl)selenocysteine Metabolism

Kynurenine Aminotransferase 1 (KYAT1), also known as Cysteine Conjugate-beta Lyase 1 (CCBL1), is a cytosolic, multifunctional enzyme that plays a significant role in the metabolism of Se-(Methyl)selenocysteine. nih.govnih.govresearchgate.net KYAT1 is a bifunctional, pyridoxal 5'-phosphate (PLP)-dependent enzyme that can catalyze both transamination and β-elimination reactions using Se-(Methyl)selenocysteine as a substrate. nih.govsigmaaldrich.comresearchgate.net This dual activity leads to the formation of two distinct metabolites. nih.gov

In its transamination role, KYAT1 metabolizes Se-(Methyl)selenocysteine into β-methylselenopyruvate (MSP). nih.gov This reaction involves the transfer of the amino group from Se-(Methyl)selenocysteine to an α-keto acid acceptor, a characteristic function of aminotransferases. researchgate.netbiorxiv.org A study involving mutational analysis of human KYAT1 (hKYAT1) found that specific mutations could significantly alter its transamination efficiency for various amino acids. biorxiv.org For instance, the H279F mutation was shown to increase the transamination of Se-(Methyl)selenocysteine by twofold. biorxiv.org

In addition to transamination, KYAT1 exhibits β-lyase activity, catalyzing the β-elimination of Se-(Methyl)selenocysteine to generate methylselenol (MS), pyruvate, and ammonia. nih.govnih.gov This pathway is particularly favored for selenium-conjugated compounds compared to their sulfur counterparts, a preference attributed to the weaker carbon-selenium (C-Se) bond compared to the carbon-sulfur (C-S) bond. nih.gov The H279F mutation in hKYAT1, which boosted transamination, also led to a 1.5-fold increase in the β-elimination of Se-(Methyl)selenocysteine. biorxiv.org The production of the volatile and highly nucleophilic methylselenol via this pathway is difficult to measure directly, leading to the development of indirect assay methods. nih.govnih.gov

| Enzyme | Reaction Type | Products |

|---|---|---|

| Kynurenine Aminotransferase 1 (KYAT1/CCBL1) | Transamination | β-methylselenopyruvate |

| β-Elimination | Methylselenol, Pyruvate, Ammonia |

Interactions with Thioredoxin Reductase (TrxR) System

The thioredoxin reductase (TrxR) system, a key component of cellular antioxidant defense, interacts with the metabolites of Se-(Methyl)selenocysteine. nih.govfrontiersin.org Specifically, the product of KYAT1-mediated β-elimination, methylselenol, is a substrate for thioredoxin reductase. nih.govnih.gov Methylselenol can react with oxygen to form methylseleninate (CH₃SeO₂⁻). nih.gov Mammalian thioredoxin reductase, which is itself a selenoenzyme containing a critical selenocysteine residue in its active site, can then utilize methylseleninate as a substrate. nih.govnih.govpnas.org TrxR reduces methylseleninate back to methylselenol at the expense of NADPH. nih.gov

This robust interaction has been harnessed to develop a coupled spectrophotometric assay to quantify the β-elimination activity of KYAT1. nih.govnih.gov In this assay, the production of methylselenol by KYAT1 is linked to its utilization by TrxR, and the activity is monitored by the rate of NADPH oxidation, which can be measured as a decrease in absorbance at 340 nm. nih.govnih.gov The inhibition of TrxR by various compounds can, therefore, impact the downstream effects of Se-(Methyl)selenocysteine metabolism. frontiersin.orgnih.gov

Enzymatic Discrimination between Selenium-Containing Substrates and Sulfur Analogues

Enzymes exhibit a remarkable ability to discriminate between substrates containing selenium and their chemically similar sulfur analogues. nih.govnih.gov This specificity is crucial in biological systems where sulfur compounds are vastly more abundant than selenium compounds. nih.govnih.gov The basis for this discrimination lies in the distinct chemical properties of selenium and sulfur and the specific structural features of enzyme active sites. nih.govplos.org

The selenol group (-SeH) of a selenocysteine residue has a pKa of approximately 5.2-5.4, which is significantly lower than the pKa of the thiol group (-SH) of cysteine (around 8.3-8.5). nih.govwikipedia.orgacs.org This means that at physiological pH, the selenol group is largely deprotonated and exists as a highly reactive selenolate anion (-Se⁻), making it a much more potent nucleophile than the corresponding thiol group. nih.govnih.gov Enzymes can exploit this enhanced reactivity for catalysis.

Structural studies of human selenocysteine lyase (hSCL), an enzyme that specifically cleaves selenocysteine but not cysteine, have provided molecular insights into this discrimination. nih.govplos.org The specificity of hSCL is attributed to a single amino acid residue, Aspartate-146 (Asp146). nih.gov A mutation changing this residue to lysine (B10760008) (D146K) resulted in a loss of selenium specificity and the appearance of activity towards cysteine. nih.gov This suggests that the precise architecture of the active site, governed by key residues, is designed to accommodate the slightly larger size and different electronic properties of selenium over sulfur, thereby achieving substrate specificity. pnas.orgnih.govplos.org This principle of exploiting the subtle but significant chemical differences between selenium and sulfur is fundamental to the specific enzymatic processing of compounds like Se-(Methyl)selenocysteine over its sulfur analogue, S-methylcysteine. nih.gov

| Property | Selenocysteine | Cysteine | Significance |

|---|---|---|---|

| pKa of Side Chain | ~5.2 - 5.4 | ~8.3 - 8.5 | Selenol is ionized at physiological pH, making it a stronger nucleophile. |

| Reactivity | Higher | Lower | Enzymes can leverage the higher reactivity for specific catalysis. |

| Atomic/Bond Size | Larger | Smaller | Enzyme active sites are structured to specifically accommodate one over the other. |

Cellular and Subcellular Transport and Uptake Mechanisms

Mechanisms of Cellular Absorption and Bioavailability

Se-(Methyl)selenocysteine hydrochloride exhibits high oral bioavailability, a characteristic that distinguishes it from some inorganic selenium forms. nih.gov Its efficient absorption from the gastrointestinal tract is primarily mediated by amino acid transport systems.

Detailed Research Findings:

Studies utilizing the human intestinal Caco-2 cell line, a well-established model for intestinal absorption, have demonstrated the efficient transport of MSC across the intestinal barrier. nih.govnih.gov This transport is significantly more effective than that of inorganic selenium species like selenite (B80905). nih.gov Research indicates that MSC is a substrate for various amino acid transporters, with a particularly high affinity for the System B(0) transporter in both intestinal and renal cells. This system is responsible for the sodium-dependent transport of neutral amino acids.

In a comparative in vitro study of nine different selenium compounds, Se-(Methyl)selenocysteine was found to be one of the most efficiently transported across Caco-2 cell monolayers, comparable to selenomethionine (B1662878). nih.gov This high permeability contributes to its excellent bioavailability. Once absorbed, MSC is distributed to various tissues. Unlike selenomethionine, which can be non-specifically incorporated into proteins in place of methionine, MSC is not incorporated into proteins, making it fully available for the synthesis of crucial selenoproteins and its active metabolite, methylselenol. nih.gov

The table below summarizes key findings from studies on the cellular absorption and bioavailability of this compound.

| Study Type | Model System | Key Findings | Reference(s) |

| In vitro permeability | Caco-2 cells | Efficiently transported across the intestinal cell monolayer. | nih.govnih.gov |

| Transporter identification | Intestinal and renal cell lines | Primarily transported by the System B(0) amino acid transporter. | |

| Comparative bioavailability | In vitro | Transport efficacy comparable to selenomethionine and significantly higher than inorganic selenite. | nih.govnih.gov |

| In vivo distribution | Animal models | Delivered intact to various organs before metabolic conversion. |

Intracellular Distribution and Compartmentalization

Following its uptake into the cell, Se-(Methyl)selenocysteine undergoes specific metabolic transformations and is distributed among various subcellular compartments, where it exerts its biological effects.

Detailed Research Findings:

Upon entering the cell, MSC is primarily metabolized by the enzyme β-lyase into methylselenol (CH3SeH) . wikipedia.org This metabolite is considered a key active form of selenium responsible for many of its chemopreventive and antioxidant properties.

X-ray fluorescence microscopy studies on human lung cancer cells have revealed that, unlike selenomethionine which tends to accumulate in the perinuclear region, selenium from MSC is distributed homogeneously throughout the cell . This widespread distribution suggests its involvement in various cellular processes across different compartments.

Recent research has particularly highlighted the significant role of MSC in mitochondrial function . Studies have shown that MSC can repair damaged mitochondrial morphology, improve mitochondrial energy metabolism, and maintain the balance of mitochondrial fusion and fission. rawdatalibrary.netresearchgate.netnih.govrsc.org Furthermore, MSC has been found to activate mitophagy, the selective removal of damaged mitochondria, and trigger autophagy, a cellular recycling process. rawdatalibrary.netresearchgate.netnih.govrsc.org This suggests a direct or indirect interaction of MSC or its metabolites with the mitochondrial machinery. While the precise transport mechanism into the mitochondria is not fully elucidated, its profound effects on this organelle are well-documented.

There is currently limited specific information on the nuclear localization of this compound. However, its metabolite, methylselenol, is known to influence cellular redox status, which can in turn affect transcription factor activity and gene expression within the nucleus.

The following table outlines the known intracellular distribution and metabolic fate of this compound.

| Subcellular Compartment | Role/Metabolism of this compound | Research Findings | Reference(s) |

| Cytosol | Primary site of metabolism by β-lyase to methylselenol. | Conversion to the active metabolite methylselenol is a key step. | wikipedia.org |

| Mitochondria | Repair of morphology, improvement of energy metabolism, regulation of mitophagy and autophagy. | MSC treatment has been shown to restore mitochondrial function in various models. | rawdatalibrary.netresearchgate.netnih.govrsc.orgnih.gov |

| General Intracellular Space | Homogeneous distribution throughout the cell. | In contrast to the perinuclear accumulation of selenium from selenomethionine. | |

| Nucleus | Indirect influence on gene expression via redox modulation by its metabolites. | Specific localization studies are limited, but downstream effects on nuclear processes are observed. |

Role in Selenoamino Acid and Selenoprotein Metabolism Hierarchy

Distinction from Selenomethionine (B1662878) Regarding Protein Incorporation

A primary metabolic distinction between Se-(Methyl)selenocysteine and Selenomethionine lies in their respective pathways concerning protein synthesis. Selenomethionine, due to its structural similarity to the amino acid methionine, can be non-specifically incorporated into the primary structure of general body proteins in place of methionine. nih.govresearchgate.netejmoams.com This creates a significant, unregulated storage pool of selenium within tissues, but this selenium is not immediately available for its primary biological functions. researchgate.net

In stark contrast, Se-(Methyl)selenocysteine is not incorporated into proteins in this non-specific manner. nih.gov This fundamental difference means that MeSeCys is not sequestered into general protein structures, making it fully and readily available for the dedicated pathway of selenoprotein biosynthesis. nih.gov While both compounds can serve as selenium sources, the metabolic route of MeSeCys allows for a more direct flux of selenium into the synthesis of functionally active selenoenzymes.

One study using multiple stable isotopes in rats observed that MeSeCys was incorporated into the specific selenoprotein, Selenoprotein P, at a level comparable to or slightly higher than that of SeMet, underscoring its efficiency as a precursor for dedicated selenoprotein synthesis rather than general protein incorporation. nih.gov

Table 1: Comparison of Protein Incorporation Pathways

This table summarizes the key metabolic differences between Se-(Methyl)selenocysteine and Selenomethionine regarding their incorporation into proteins.

| Feature | Se-(Methyl)selenocysteine (MeSeCys) | Selenomethionine (SeMet) |

| Non-Specific Protein Incorporation | Not incorporated into general proteins. nih.gov | Randomly incorporated in place of methionine. nih.govresearchgate.netejmoams.com |

| Formation of Selenium Storage Pool | Does not form a non-specific protein storage pool. | Forms a major, unregulated storage pool in tissue proteins. researchgate.net |

| Availability for Selenoprotein Synthesis | Directly available for the synthesis of functional selenoproteins. nih.gov | Must be catabolized from proteins to release selenium for selenoprotein synthesis. |

Contribution to Selenoprotein Biosynthesis via Metabolites (e.g., Glutathione (B108866) Peroxidase)

The primary route through which Se-(Methyl)selenocysteine contributes to selenoprotein synthesis is via its conversion to key metabolic intermediates. The central metabolite is methylselenol (CH₃SeH), which is generated directly from MeSeCys through the action of the enzyme β-lyase (also known as cystathionine (B15957) gamma-lyase). wikipedia.orgresearchgate.net Methylselenol is then further metabolized to hydrogen selenide (B1212193) (H₂Se), the universal selenium donor required for the synthesis of selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid. wikipedia.orgresearchgate.net This selenocysteine is the form of selenium that is co-translationally inserted into the polypeptide chain of all functional selenoproteins.

Research indicates that MeSeCys is a highly efficient source for generating these critical metabolites. Studies in cell lines and animal models suggest that MeSeCys contributes more directly and efficiently to the methylselenol pool compared to SeMet. researchgate.netnih.gov

A prime example of a selenoprotein synthesized via this pathway is Glutathione Peroxidase (GPx). nih.gov This enzyme is a critical component of the cellular antioxidant defense system. Because MeSeCys is not sequestered into general proteins, it is fully available for the synthesis of enzymes like GPx. nih.gov Studies on human fibroblast cells have demonstrated that supplementation with MeSeCys leads to a dose-dependent increase in both the gene expression and the enzymatic activity of Glutathione Peroxidase 1 (GPx1). cellmolbiol.org This highlights the direct and impactful contribution of MeSeCys to the functional selenoproteome. However, in selenium-replete individuals, the impact of additional MeSeCys on GPx levels may be minimal, suggesting that its effect is most pronounced when selenium status is suboptimal. nih.gov

Table 2: Metabolic Pathway of Se-(Methyl)selenocysteine for Selenoprotein Synthesis

This table outlines the metabolic steps from Se-(Methyl)selenocysteine to the synthesis of the selenoenzyme Glutathione Peroxidase.

| Step | Compound/Process | Enzyme/Mediator | Outcome |

| 1 | Se-(Methyl)selenocysteine (MeSeCys) | β-lyase | Production of Methylselenol (CH₃SeH). wikipedia.orgresearchgate.net |

| 2 | Methylselenol (CH₃SeH) | Demethylation | Production of Hydrogen Selenide (H₂Se). wikipedia.org |

| 3 | Hydrogen Selenide (H₂Se) | Selenophosphate Synthetase | Formation of Selenophosphate. |

| 4 | Selenophosphate + Ser-tRNA[Ser]Sec | Selenocysteine Synthase | Synthesis of Selenocysteine-tRNA[Ser]Sec. |

| 5 | Selenocysteine-tRNA[Ser]Sec | Ribosome, mRNA, SECIS element | Incorporation of Selenocysteine into nascent Glutathione Peroxidase. |

Impact on Selenoprotein Expression and Activity (e.g., Selenoprotein W1)

The provision of selenium from Se-(Methyl)selenocysteine directly influences the expression and activity of a range of selenoproteins, with effects varying based on the specific protein and tissue type. The availability of selenium is a key regulatory factor, as selenium deficiency often leads to a hierarchical downregulation of selenoprotein synthesis, with some proteins being preserved at the expense of others.

Selenoprotein W (SELENOW, also referred to as SEPW1) is a small, glutathione-dependent antioxidant protein highly expressed in tissues like muscle and brain. Its expression is known to be sensitive to selenium availability. nih.gov Studies have shown a direct link between the selenium source and SELENOW expression. A randomized controlled trial involving supplementation with selenium-enriched onions, where the major selenium form is a precursor to MeSeCys, resulted in a significant increase in SELENOW mRNA levels in human peripheral blood mononuclear cells. nih.gov This finding was consistent with prior in-vitro work using MeSeCys. nih.gov

Further research comparing different selenium compounds has established SELENOW as a sensitive biomarker for selenium status. At the protein level, SELENOW responds to selenium availability as effectively as the well-established biomarker GPx1, and its mRNA level shows an even more robust response. nih.gov Conversely, selenium depletion in animal models causes a dramatic decrease in SELENOW mRNA levels, falling by as much as 73% in the colonic mucosa of rats fed a selenium-deficient diet. nih.gov This demonstrates that an adequate supply of selenium, which can be efficiently provided by MeSeCys, is critical for maintaining the expression and, consequently, the function of Selenoprotein W.

Table 3: Research Findings on Se-(Methyl)selenocysteine and Selenoprotein Expression

This table presents key research findings on how selenium sources, including MeSeCys, affect the expression of specific selenoproteins.

| Selenoprotein | Selenium Source(s) Studied | Model System | Key Finding |

| Selenoprotein W1 (SELENOW1/SEPW1) | Se-enriched onions (MeSeCys precursor) | Human Clinical Trial | Significantly increased SEPW1 mRNA levels in immune cells. nih.gov |

| Selenoprotein W1 (SELENOW1/SEPW1) | Se-methylselenocysteine, Selenite (B80905), Methylseleninic acid | Human & Mouse Cell Lines | SEPW1 protein and mRNA levels are sensitive biomarkers of selenium status, responding as well as or better than GPx1. nih.gov |

| Glutathione Peroxidase 1 (GPx1) | Se-methylselenocysteine | Human Fibroblast Cells | Dose-dependently increased GPx1 activity and gene expression. cellmolbiol.org |

| Selenoprotein P (SEPP1) | Se-methylselenocysteine, Selenomethionine | Rat Model | MeSeCys was incorporated at a comparable or slightly higher level than SeMet. nih.gov |

| Selenoprotein W (mRNA) | Selenium Depletion | Rat Model | Se-depletion caused a 73% decrease in Selenoprotein W mRNA in colonic mucosa. nih.gov |

Advanced Analytical Techniques for Research

Chromatographic Speciation and Quantification

Chromatographic techniques are paramount for separating Se-(Methyl)selenocysteine from other selenium species and matrix components, which is a critical prerequisite for accurate quantification. The coupling of high-performance liquid chromatography with element-specific or molecule-specific detectors provides powerful platforms for selenium speciation analysis. nih.gov

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) stands as a principal and highly sensitive method for the speciation and quantification of selenium compounds, including Se-(Methyl)selenocysteine. mdpi.comresearchgate.net This hyphenated technique leverages the separation capabilities of HPLC and the element-specific, high-sensitivity detection of ICP-MS. nih.gov The ICP-MS can be set to monitor specific selenium isotopes (e.g., ⁷⁷Se, ⁷⁸Se, or ⁸²Se), providing excellent selectivity and low detection limits. semanticscholar.org

In practice, after extraction from a sample matrix, which can involve enzymatic hydrolysis for biological samples, the extract is injected into the HPLC system. mdpi.comcore.ac.uk Separation is often achieved using anion-exchange or reversed-phase columns. semanticscholar.orgingeniatrics.com For instance, an Agilent StableBond column has been used to separate various selenium species, including Se-(Methyl)selenocysteine. mdpi.com The choice of mobile phase is critical for effective separation; a common mobile phase consists of an aqueous buffer, like sodium citrate (B86180), with a small percentage of an organic modifier such as methanol (B129727). mdpi.com

Once the separated compounds elute from the HPLC column, they are introduced into the ICP-MS. The system atomizes and ionizes the selenium atoms, which are then detected by the mass spectrometer. This allows for the quantification of each selenium-containing compound based on the intensity of the selenium signal at its specific retention time. The limits of quantification (LOQs) for Se-(Methyl)selenocysteine using this method can be very low, with reported values around 1.62 µg L⁻¹. mdpi.com The technique has been successfully applied to determine Se-(Methyl)selenocysteine in various complex matrices, including food samples like eggs and mung bean sprouts. mdpi.comrsc.org

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatography Column | Anion-exchange (e.g., Hamilton PRP-X100) or Reversed-Phase (e.g., Agilent StableBond) | mdpi.commdpi.com |

| Mobile Phase Example | 25 mM sodium citrate and 2% methanol (pH = 4.0) | mdpi.com |

| Monitored Isotope | 80Se (as 80Se16O), 77Se, or 82Se | semanticscholar.orgmdpi.com |

| Limit of Quantification (LOQ) | ~1.62 µg L-1 | mdpi.com |

Liquid Chromatography-Electrospray Ionization Mass Spectrometry/Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization Mass Spectrometry/Mass Spectrometry (LC-ESI-MS/MS) is another powerful technique for the identification and quantification of Se-(Methyl)selenocysteine. Unlike HPLC-ICP-MS, which provides elemental information, LC-ESI-MS/MS provides molecular and structural information, allowing for unambiguous compound identification. researchgate.netnih.gov

In this method, compounds separated by the LC system enter the electrospray ionization (ESI) source, where they are converted into gas-phase ions. These parent ions are then selected in the first mass spectrometer (MS1), fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. semanticscholar.org

For Se-(Methyl)selenocysteine, the fragmentation pattern is key to its identification. The molecular ion ([M+H]⁺) can be observed, and characteristic fragment ions resulting from the loss of specific chemical groups are monitored. umass.eduresearchgate.net This technique has been successfully used to identify Se-(Methyl)selenocysteine as a metabolite in rat hepatocytes and to quantify it in various samples. researchgate.netrsc.org To enhance chromatographic retention and separation of this polar amino acid, derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) can be employed before LC-MS/MS analysis. researchgate.netnih.gov This approach offers an alternative to ICP-MS with comparable detection limits (around 0.1 pmol) and the added benefit of structural confirmation. researchgate.netnih.gov

| Finding | Description | Reference |

|---|---|---|

| Identification | Identified as a major metabolite in rat hepatocytes after incubation with methylseleninic acid. | researchgate.netrsc.org |

| Derivatization | Derivatization with diethyl ethoxymethylenemalonate (DEEMM) allows for sensitive quantification. | researchgate.netnih.gov |

| Sensitivity | Detection limits are comparable to LC-ICP-MS, reaching the picomole level. | researchgate.netnih.gov |

| Fragmentation | Specific parent-to-product ion transitions are monitored for unambiguous identification and quantification. | semanticscholar.orgumass.edu |

Ion-Pairing High-Performance Chromatography

Ion-Pairing High-Performance Chromatography (IP-HPLC) is a variation of reversed-phase HPLC that is particularly useful for separating polar and ionic compounds like Se-(Methyl)selenocysteine. sigmaaldrich.com This technique adds an ion-pairing reagent to the mobile phase. sigmaaldrich.com The reagent is typically a molecule with a non-polar tail and an ionic head group that has a charge opposite to that of the analyte.

For the analysis of zwitterionic seleno-amino acids, which can be challenging to retain on standard reversed-phase columns, ion-pairing agents enhance retention and improve separation. sielc.com Reagents such as heptafluorobutyric acid (HFBA) or sodium 1-butanesulfonate can be used. nih.govdss.go.th The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and thus its interaction with the non-polar stationary phase of the column. sigmaaldrich.com

This method has been used in conjunction with both ICP-MS and ESI-MS detectors. nih.govdss.go.th For example, a method using mixed ion-pair reagents successfully separated eight different selenium compounds, demonstrating the technique's utility for complex speciation analysis. nih.gov The use of HFBA as an ion-pairing agent was shown to be necessary to achieve sufficient retention of Se-(Methyl)selenocysteine for analysis by HPLC-ESI-MS. dss.go.th

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide invaluable information about the molecular structure and electronic environment of Se-(Methyl)selenocysteine hydrochloride. These methods are crucial for confirming the identity of the synthesized or isolated compound and for probing its chemical state in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁷Se)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Se-(Methyl)selenocysteine, NMR experiments involving ¹H, ¹³C, and the selenium isotope ⁷⁷Se (spin ½, 7.63% natural abundance) provide a comprehensive structural picture. huji.ac.il

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.

¹³C NMR spectra provide information on the carbon skeleton of the molecule. The chemical shift of the carbon atoms attached to or near the selenium atom is influenced by the electronegativity and magnetic properties of selenium. mdpi.com

⁷⁷Se NMR is particularly powerful as the chemical shift of the ⁷⁷Se nucleus is highly sensitive to its chemical environment, spanning a range of over 2000 ppm. huji.ac.ilnih.gov This makes it an excellent probe for identifying the specific form of the selenium compound. researchgate.net For seleno-amino acids, the ⁷⁷Se chemical shifts are distinct and can be used for direct identification in complex mixtures, such as biological extracts, without the need for separation. researchgate.net Two-dimensional NMR techniques, like ⁷⁷Se-¹H HMQC-TOCSY, have been used to identify Se-(Methyl)selenocysteine in hydrolyzed yeast extracts. researchgate.net

| NMR Nucleus | Information Provided | Reference |

|---|---|---|

| 1H | Provides information on proton environments and coupling. | huji.ac.il |

| 13C | Characterizes the carbon framework of the molecule. | mdpi.com |

| 77Se | Highly sensitive to the chemical environment of selenium, allowing for direct speciation. The chemical shift range is very wide. | huji.ac.ilnih.gov |

| 2D NMR (e.g., HMQC) | Correlates different nuclei (e.g., 77Se and 1H) to confirm structure and identify compounds in mixtures. | researchgate.net |

X-ray Absorption Near Edge Structure (XANES) Spectroscopy

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a synchrotron-based technique that provides information on the oxidation state and local coordination environment of a specific element, in this case, selenium. researchgate.netcdnsciencepub.com The technique involves tuning the energy of an X-ray beam across the absorption edge of selenium (the Se K-edge) and measuring the absorption of the X-rays by the sample. acs.org

The precise energy of the absorption edge and the features of the spectrum are characteristic of the selenium species present. researchgate.net For instance, the white line energy for organic selenium compounds like Se-(Methyl)selenocysteine (where selenium is in the -II oxidation state) is distinctly different from that of inorganic forms like selenite (B80905) (Se(IV)) or selenate (B1209512) (Se(VI)). researchgate.netnih.gov The XANES spectrum of Se-(Methyl)selenocysteine is expected to be quite similar to that of selenomethionine (B1662878), as the local environment of the selenium atom (C-Se-C) is the same. nih.gov

XANES is a non-destructive technique that can be used to analyze samples in situ, making it highly valuable for studying selenium speciation in biological tissues without extraction procedures that might alter the chemical forms present. cdnsciencepub.comacs.org By comparing the XANES spectrum of an unknown sample to a library of spectra from known selenium standards, including Se-(Methyl)selenocysteine, the different selenium species in the sample can be identified and their relative proportions quantified through linear combination fitting. acs.orgresearchgate.net

Enzymatic Activity Assays for Metabolite Detection (e.g., Spectrophotometric Assay for Methylselenol)

The biological activity of Se-(Methyl)selenocysteine is often linked to its metabolites, particularly the volatile and highly reactive compound methylselenol (CH3SeH). semanticscholar.org Enzymatic assays offer a method to detect and quantify this key metabolite. One such method involves monitoring the β-elimination of Se-(Methyl)selenocysteine, a reaction that produces methylselenol. nih.gov

A notable spectrophotometric assay utilizes the enzyme kynurenine (B1673888) aminotransferase 1 (KYAT1), which plays a significant role in the metabolism of Se-(Methyl)selenocysteine by catalyzing its conversion to methylselenol. nih.gov This assay couples the KYAT1-driven production of methylselenol with the activity of another enzyme, thioredoxin reductase (TrxR). nih.gov Methylselenol and its oxidized forms serve as substrates for TrxR1, and this activity can be monitored spectroscopically by observing the change in absorbance at 340 nm. nih.gov This coupled activity assay provides a simple yet accurate method to determine the β-elimination activity of KYAT1 and, consequently, the production of methylselenol. nih.gov The specificity of the assay can be confirmed by using known inhibitors of both KYAT1 and TrxR1 to validate the respective reactions. nih.gov

Isotope Dilution Analysis for Ultrace Species Quantification

Isotope Dilution Analysis (IDA) stands as a premier technique for the precise and accurate quantification of ultratrace levels of specific selenium species like Se-(Methyl)selenocysteine, especially in complex biological matrices. nih.govresearchgate.net This method is highly valued because it can correct for analyte losses during sample preparation and for matrix effects that can interfere with instrumental signals.

The core principle of IDA involves adding a known quantity of an isotopically enriched version of the analyte—the "spike"—to the sample. nih.gov For Se-(Methyl)selenocysteine, this could be a standard enriched with an isotope like ⁷⁷Se. nih.gov This spike is chemically identical to the naturally occurring (natural abundance) analyte and is allowed to equilibrate within the sample matrix. Subsequently, the sample is processed and analyzed using a highly sensitive technique, typically high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). nih.govnih.gov The mass spectrometer measures the ratio of the different selenium isotopes (e.g., ⁷⁸Se/⁷⁷Se or ⁸²Se/⁷⁷Se). nih.gov By comparing this measured ratio to the known isotopic composition and amount of the spike added, the original concentration of the endogenous Se-(Methyl)selenocysteine in the sample can be determined with high accuracy. nih.gov This species-specific isotope dilution approach has been successfully used to quantify related compounds like gamma-glutamyl-Se-methylselenocysteine in garlic. nih.gov

Table 1: Comparison of Analytical Techniques for Selenium Metabolite Quantification

| Technique | Principle | Advantages | Disadvantages |

| Spectrophotometric Assay | Measures the change in light absorbance resulting from a coupled enzymatic reaction involving the target metabolite (methylselenol). nih.gov | Simple, cost-effective, allows for monitoring of specific enzyme activity. nih.gov | Indirect measurement, may be susceptible to interferences affecting enzyme activity. |

| Isotope Dilution Analysis (IDA) | Involves spiking a sample with a known amount of an isotopically labeled standard and measuring the resulting isotope ratio by mass spectrometry. nih.gov | High accuracy and precision, corrects for sample loss and matrix effects, provides definitive quantification. nih.gov | Requires sophisticated instrumentation (HPLC-ICP-MS) and the availability of expensive isotopically labeled standards. benthamdirect.com |

Extraction and Sample Preparation Methodologies for Biological Matrices

The extraction and preparation of samples are critical steps that can significantly influence the accuracy of Se-(Methyl)selenocysteine speciation analysis. ingeniatrics.com The goal is to quantitatively extract the target species from the matrix while preserving its chemical form. Methodologies are tailored to the specific type of biological sample.

Plant Tissues: In selenium-accumulating plants like garlic and broccoli, where Se-Methylselenocysteine can be a major organic selenium form, extraction procedures often begin with homogenization of the tissue. nih.govnih.gov Hot water extraction is a common method used to separate water-soluble compounds like Se-(Methyl)selenocysteine. nih.gov To release selenium bound within the plant cell structure, enzymatic hydrolysis using enzymes like protease, cellulase, and pectinase (B1165727) is frequently employed to break down proteins and plant cell walls. nih.govnih.gov For instance, a study on garlic used a 2-hour sonication bath to extract selenium species into water. nih.gov Another approach for plant material involves enzymatic digestion with protease XIV in an ammonium (B1175870) phosphate (B84403) buffer. nih.gov

Animal Tissues: For animal tissues, which are rich in proteins and lipids, enzymatic digestion is essential. nih.gov A two-step enzymatic hydrolysis using a non-specific protease like subtilisin has been used for sample preparation. nih.gov Another common enzyme is Protease XIV, sometimes used in combination with lipase, to effectively break down the complex tissue matrix and release selenoamino acids. researchgate.netresearchgate.net The process often involves incubating the homogenized tissue with the enzyme solution for an extended period (e.g., 20 hours at 37°C) to ensure complete digestion before analysis. rsc.org

Yeast: Selenium-enriched yeast is a common dietary supplement where selenium is primarily incorporated as selenomethionine, but other species like Se-(Methyl)selenocysteine can also be present. wikipedia.org Extraction from the tough yeast cell wall requires robust methods. Proteolytic enzymes such as protease XIV are used to digest the yeast proteins. mdpi.com This is often combined with physical disruption methods like ultrasonication to ensure the complete release of intracellular compounds. greenskybio.com The goal is to convert the inorganic selenium used in the growth media into organic forms within the yeast. nih.gov

Quality Control and Reference Materials in Speciation Studies

Maintaining the quality and accuracy of analytical data is crucial in selenium speciation studies. This is achieved through rigorous quality control (QC) procedures and the use of Certified Reference Materials (CRMs). nih.gov

Quality control involves analyzing method blanks, duplicates, and spiked samples in parallel with the test samples. semanticscholar.org Method blanks help identify any potential contamination from reagents or the laboratory environment. semanticscholar.org Analyzing spiked samples, where a known amount of a selenium standard is added to a sample, is used to assess the efficiency and accuracy of the extraction and analytical method. semanticscholar.org

Certified Reference Materials are highly characterized and homogeneous materials with certified concentration values for specific analytes. nih.govresearchgate.net They are essential for method validation and for ensuring the traceability and comparability of results between different laboratories. researchgate.net For selenium speciation, CRMs like SELM-1 (selenium-enriched yeast) and CRM 402 (white clover) are available, which have certified values for total selenium and often for major species like selenomethionine. semanticscholar.orgmdpi.com Analyzing these CRMs and obtaining results that agree with the certified values demonstrates the accuracy of the entire analytical procedure, from sample preparation to final detection. nih.govresearchgate.net While CRMs certified for Se-(Methyl)selenocysteine are less common, the use of available selenium speciation CRMs is a fundamental practice for quality assurance in the field. researchgate.net

Molecular and Cellular Mechanistic Studies Non Human in Vivo and in Vitro

Mechanisms of Modulating Cell Growth in In Vitro Models (e.g., tumor cell lines)

Se-(Methyl)selenocysteine (MSC) has demonstrated significant effects on modulating the growth of various cancer cell lines in vitro. nih.govtaylorandfrancis.com This organic selenium compound is a known chemopreventive agent that can block cell cycle progression and the proliferation of premalignant mammary lesions. sigmaaldrich.com Studies have shown that MSC inhibits cell growth in several mouse mammary tumor cell lines and human breast cancer cell lines. nih.gov For instance, in non-small cell lung cancer (NSCLC) cell lines A549 and 95D, MSC was found to inhibit proliferation and arrest the cell cycle in the G0/G1 phase. nih.gov This was accompanied by the upregulation of proteins like p21 and p53, and the downregulation of cyclin-dependent kinase 4 (CDK4). nih.gov

In human promyelocytic leukemia (HL-60) cells, treatment with MSC led to a dose-dependent decrease in cell viability. nih.gov Similarly, in anaplastic thyroid carcinoma (ATC) cell lines 8305 and BHT101, MSC inhibited cell proliferation and migration. researchgate.netnih.gov The inhibitory effect on cell growth is often a precursor to the induction of apoptosis. nih.govnih.gov Research on mouse mammary epithelial tumor cells (TM6) showed that MSC first induces a cell growth arrest in the S phase before initiating apoptosis. nih.gov Furthermore, studies on human colon adenocarcinoma COLO 205 cells indicated that MSC treatment significantly hampers cell growth. nih.gov The inhibitory action of MSC on cell growth has been observed across a range of cancer types, highlighting its potential as a broad-spectrum anti-proliferative agent in preclinical models.

| Cell Line | Cancer Type | Observed Effect on Cell Growth | Key Molecular Changes | Reference |

| A549 & 95D | Non-small cell lung cancer | Inhibition of proliferation, cell cycle arrest at G0/G1 | ↑ p21, ↑ p53, ↓ CDK4 | nih.gov |

| HL-60 | Human promyelocytic leukemia | Dose-dependent decrease in cell viability | - | nih.gov |

| 8305 & BHT101 | Anaplastic thyroid carcinoma | Inhibition of proliferation and migration | - | researchgate.netnih.gov |

| TM6 | Mouse mammary epithelial tumor | Cell growth arrest in S phase | - | nih.gov |

| COLO 205 | Human colon adenocarcinoma | Inhibition of cell growth | - | nih.gov |

| Various | Mouse and human breast cancer | Inhibition of cell growth | - | nih.gov |

Induction of Apoptosis and Related Signaling Pathways

Apoptosis, or programmed cell death, is a primary mechanism through which Se-(Methyl)selenocysteine exerts its anticancer effects. oup.comoup.com In human promyelocytic leukemia (HL-60) cells, MSC has been shown to be a more potent inducer of apoptosis than selenite (B80905), triggering DNA double-strand breakage, apoptotic DNA fragmentation, and characteristic morphological changes like chromatin condensation and apoptotic body formation. oup.com This process is mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis. oup.comoup.com Specifically, MSC treatment leads to the activation of caspase-3 and caspase-9 and the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. nih.govoup.com The induction of apoptosis by MSC is not limited to leukemia cells; it has also been observed in non-small cell lung cancer cells and human colon adenocarcinoma cells. nih.govnih.gov In COLO 205 colon cancer cells, MSC treatment led to approximately 80% of cells undergoing apoptosis, mediated through both the death receptor (extrinsic) pathway and the endoplasmic reticulum (ER) stress pathway. nih.gov This was evidenced by increased expression of Fas and FasL, and cleavage of caspase-8 and caspase-3. nih.gov

A key survival pathway in many cancer cells is the Phosphatidylinositol 3-Kinase (PI3-K)/Akt pathway. nih.govnih.gov Se-(Methyl)selenocysteine has been shown to inhibit this pathway in mouse mammary epithelial tumor (TM6) cells. nih.govnih.gov The inhibition of PI3-K activity by MSC leads to the dephosphorylation and subsequent inactivation of its downstream effector, Akt. nih.gov This action is significant as the PI3-K/Akt pathway is a critical integrator of growth and survival signals. nih.gov By blocking this pathway, MSC effectively cuts off pro-survival signaling, thereby promoting apoptosis. nih.gov Further studies in human colon adenocarcinoma COLO 205 cells also demonstrated that MSC treatment downregulates the protein levels of the PI3K/AKT pathway. nih.gov The suppression of this pathway is a critical component of MSC's mechanism to inhibit cell growth and induce apoptosis in breast cancer cell lines. nih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. wikipedia.org Se-(Methyl)selenocysteine has been found to modulate multiple MAPK pathways. nih.gov In mouse mammary tumor cells, MSC treatment led to the downregulation of phosphorylated p38 MAPK. nih.govnih.gov Concurrently, MSC inhibited the Raf-MEK-ERK signaling pathway, another major branch of the MAPK family. nih.govnih.gov

In anaplastic thyroid carcinoma (ATC) cells, MSC was shown to inhibit the proliferation and migration of cancer cells by suppressing the ERK1/2 signaling pathway in a dose-dependent manner. researchgate.netnih.gov This inhibition was linked to the induction of cellular reactive oxygen species (ROS). researchgate.net Similarly, in human colon adenocarcinoma COLO 205 cells, MSC treatment resulted in the upregulation of p38 and JNK protein levels, while downregulating ERK1/2 levels. nih.gov The modulation of these pathways, particularly the inhibition of the pro-proliferative ERK pathway and activation of the pro-apoptotic JNK and p38 pathways, is a key strategy by which MSC exerts its anti-cancer effects. nih.govnih.gov

| Cell Line | Pathway Component | Effect of MSC Treatment | Reference |

| TM6 (Mouse Mammary Tumor) | p38 MAPK | Downregulation of phosphorylation | nih.govnih.gov |

| TM6 (Mouse Mammary Tumor) | Raf-MEK-ERK | Inhibition of the pathway | nih.govnih.gov |

| 8305 & BHT101 (Anaplastic Thyroid Carcinoma) | ERK1/2 | Inhibition of phosphorylation | researchgate.netnih.gov |

| COLO 205 (Human Colon Adenocarcinoma) | p38 & JNK | Upregulation of protein levels | nih.gov |

| COLO 205 (Human Colon Adenocarcinoma) | ERK1/2 | Downregulation of protein levels | nih.gov |

A significant portion of the biological activity of Se-(Methyl)selenocysteine is attributed to its metabolite, methylselenol. researchgate.netnih.gov This metabolite is a potent inducer of apoptosis in cancer cells. nih.gov Methylselenol is involved in redox cycling, a process that can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals. researchgate.netnih.gov Studies in HL-60 cells have demonstrated that MSC induces a dose- and time-dependent increase in ROS. nih.gov This generation of ROS is a critical mediator of MSC-induced apoptosis, as antioxidants like N-acetylcysteine were able to block cell death and DNA fragmentation. nih.gov

The thioredoxin and glutaredoxin systems can participate in the redox cycling of methylselenol, which leads to the generation of ROS. researchgate.net At medium-to-high doses, selenium compounds can act as pro-oxidants, disrupting the intracellular redox balance and promoting the production of superoxide anions and H2O2. researchgate.net This increased oxidative stress is particularly effective against tumor cells, which often have a higher basal level of ROS and are therefore more vulnerable to further ROS accumulation. researchgate.net The generation of ROS can lead to DNA single-strand breaks, chemically oxidizing the DNA and contributing to cell cycle arrest and apoptosis. nih.gov

Anti-inflammatory Mechanistic Pathways (e.g., NFKB2 Pathway Modulation)

Se-(Methyl)selenocysteine has demonstrated anti-inflammatory effects, in part through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In a chicken macrophage-like cell model stimulated with lipopolysaccharide (LPS), MSC treatment was found to attenuate the inflammatory response through the NFKB2 pathway. nih.gov This study suggested that the selenoprotein TXN2 may act as an analog for NFKB2, binding to the RELA subunit (p65) of the NF-κB complex and thereby suppressing its activity. nih.gov

Furthermore, in studies on non-small cell lung cancer (NSCLC) cells, MSC was found to inhibit the NF-κB pathway by decreasing the levels of phosphorylated p65 and its inhibitor, IκBα. nih.gov The inhibition of this pathway was linked to the ROS-mediated effects of MSC. nih.gov Overexpression of p65 could partially reverse the anti-proliferative and anti-metastatic effects of MSC, confirming the importance of NF-κB inhibition in its mechanism of action. nih.gov

Influence on Oxidative Stress Responses

Se-(Methyl)selenocysteine significantly influences cellular oxidative stress responses, acting as both a pro-oxidant in cancer cells and an antioxidant-promoting agent in other contexts. researchgate.netnih.gov In cancer cells, such as anaplastic thyroid carcinoma and non-small cell lung cancer lines, MSC induces the production of reactive oxygen species (ROS), leading to increased oxidative stress. nih.govresearchgate.net This elevation in ROS is a key mechanism for inducing apoptosis and inhibiting cancer cell proliferation and migration. nih.govnih.govresearchgate.net For example, in lung adenocarcinoma cells, MSC was shown to promote lipid peroxidation, which in turn increases ROS generation. nih.gov

Conversely, in non-cancerous tissues, MSC can bolster the antioxidant defense system. In a study on rats exposed to γ-radiation, pretreatment with MSC prevented radiation-induced oxidative damage in the lungs. nih.gov This protective effect was associated with an increased antioxidant capacity, particularly within the glutathione (B108866) system. nih.gov MSC treatment led to an increase in the activities of glutathione peroxidase, glutathione reductase, and glucose 6-phosphate dehydrogenase. nih.gov It also increased the levels of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins like heme oxygenase 1 and peroxiredoxin 1. nih.gov This dual role highlights the complex and context-dependent influence of MSC on cellular redox balance.

Impact on Plant Metabolism and Stress Tolerancelifeextension.comnih.govpurdue.edu